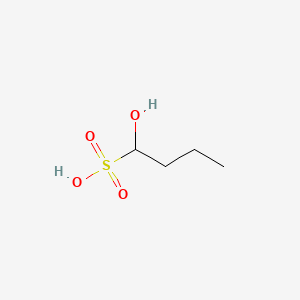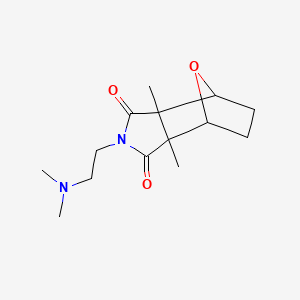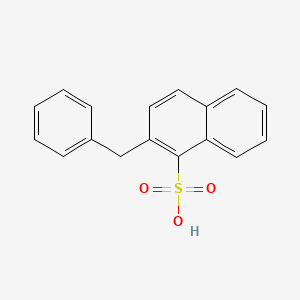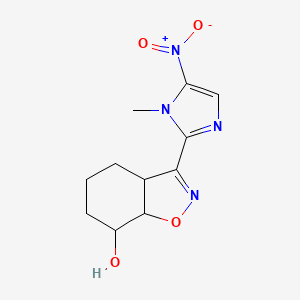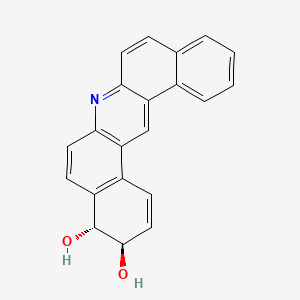
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is a complex organic compound with the molecular formula C21H15NO2 This compound is a derivative of acridine, a polycyclic aromatic hydrocarbon, and is characterized by its unique dihydrodiol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Dibenz(a,j)acridine, followed by dihydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and solvents like ethyl acetate. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The industrial methods are designed to be cost-effective and scalable, catering to the demands of various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon structure.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
Applications De Recherche Scientifique
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting the replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The detailed pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,j)acridine: The parent compound, lacking the dihydrodiol structure.
Dibenz(a,j)acridine-3,4-dione: An oxidized derivative with different chemical properties.
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-: A stereoisomer with distinct stereochemistry.
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is unique due to its specific stereochemistry and dihydrodiol structure
Propriétés
Numéro CAS |
117019-80-4 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
Clé InChI |
LWQQPBNWXMYMEF-NHCUHLMSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@H]([C@@H](C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
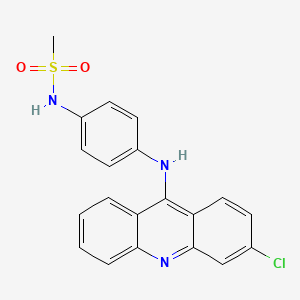
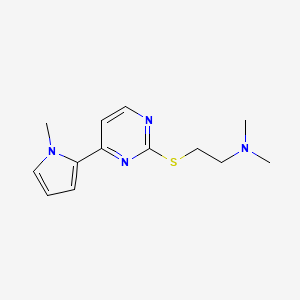
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)


